molecular formula C8H9NO3 B12975427 1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone

1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone

Cat. No.: B12975427
M. Wt: 167.16 g/mol
InChI Key: OKLDDRUMTZRQOE-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone is a chemical compound with the molecular formula C8H9NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a hydroxy group at the 3rd position and a methoxy group at the 5th position of the pyridine ring, along with an ethanone group at the 2nd position.

Preparation Methods

The synthesis of 1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-5-methoxypyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the product .

Chemical Reactions Analysis

1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ethanone group yields an alcohol .

Scientific Research Applications

1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. Researchers are investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Preliminary studies suggest that the compound may have potential as a drug candidate for the treatment of certain diseases. Its ability to interact with specific molecular targets makes it a promising candidate for further drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone involves its interaction with specific molecular targets. The hydroxy and methoxy groups on the pyridine ring allow the compound to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules being studied .

Comparison with Similar Compounds

1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone can be compared with other similar compounds, such as:

    1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone: This compound has a methyl group instead of a methoxy group at the 5th position. .

    1-(3-Hydroxy-5-ethoxypyridin-2-YL)ethanone: This compound has an ethoxy group at the 5th position. .

The unique combination of functional groups in this compound gives it distinct properties and makes it a valuable compound for various applications.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

1-(3-hydroxy-5-methoxypyridin-2-yl)ethanone

InChI

InChI=1S/C8H9NO3/c1-5(10)8-7(11)3-6(12-2)4-9-8/h3-4,11H,1-2H3

InChI Key

OKLDDRUMTZRQOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)OC)O

Origin of Product

United States

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